molecular formula C18H15Br2N3O3 B3885776 N'-(2,4-dibromo-5-hydroxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide

N'-(2,4-dibromo-5-hydroxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide

Cat. No.: B3885776
M. Wt: 481.1 g/mol
InChI Key: HVRYBWKLMSOMQF-UYOCIXKTSA-N
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Description

“N’-(2,4-dibromo-5-hydroxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide” is a complex organic compound. It contains functional groups such as carbohydrazide, phenyl, and pyrrolidine . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the phenyl and pyrrolidine rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as melting point, boiling point, density, and solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. For example, if it were to be used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data, it’s difficult to provide a detailed analysis .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on clinical trials and drug development .

Properties

IUPAC Name

N-[(Z)-(2,4-dibromo-5-hydroxyphenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O3/c19-13-7-14(20)15(24)6-11(13)8-22-23-18(26)16-12(9-21-17(16)25)10-4-2-1-3-5-10/h1-8,12,16,24H,9H2,(H,21,25)(H,23,26)/b22-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRYBWKLMSOMQF-UYOCIXKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)C(=O)NN=CC2=CC(=C(C=C2Br)Br)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(C(=O)N1)C(=O)N/N=C\C2=CC(=C(C=C2Br)Br)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide
Reactant of Route 2
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide
Reactant of Route 3
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide
Reactant of Route 4
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide
Reactant of Route 5
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide
Reactant of Route 6
N'-(2,4-dibromo-5-hydroxybenzylidene)-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide

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